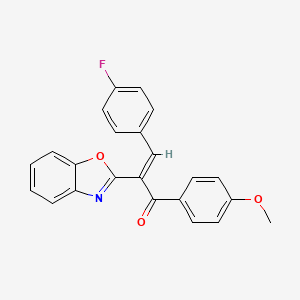![molecular formula C21H19FN4O B5288186 (2Z)-3-[2-fluoro-4-(pyrrolidin-1-yl)phenyl]-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile](/img/structure/B5288186.png)
(2Z)-3-[2-fluoro-4-(pyrrolidin-1-yl)phenyl]-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-3-[2-fluoro-4-(pyrrolidin-1-yl)phenyl]-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile is a synthetic organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by its complex structure, which includes a benzimidazole ring, a pyrrolidine ring, and a fluoro-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-3-[2-fluoro-4-(pyrrolidin-1-yl)phenyl]-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the methoxy group: The methoxy group can be introduced via methylation using methyl iodide in the presence of a base.
Formation of the enenitrile moiety: This step involves the reaction of the benzimidazole derivative with an appropriate nitrile compound under basic conditions.
Attachment of the fluoro-substituted phenyl group: This can be accomplished through a nucleophilic aromatic substitution reaction.
Introduction of the pyrrolidine ring: The final step involves the reaction of the intermediate compound with pyrrolidine under suitable conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products:
Oxidation products: Various oxidized benzimidazole derivatives.
Reduction products: Amines and other reduced forms of the nitrile group.
Substitution products: Compounds with different substituents on the phenyl ring.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties, such as fluorescence or conductivity.
Biology and Medicine:
Drug Development: The compound has potential as a lead molecule for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe in biological studies to investigate the function of specific proteins or pathways.
Industry:
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Manufacturing: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (2Z)-3-[2-fluoro-4-(pyrrolidin-1-yl)phenyl]-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile is largely dependent on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The compound’s structure allows it to form specific interactions with these targets, leading to the desired biological effects. The pathways involved can vary, but they often include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
- (2Z)-3-[2-fluoro-4-(morpholin-1-yl)phenyl]-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile
- (2Z)-3-[2-chloro-4-(pyrrolidin-1-yl)phenyl]-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile
- (2Z)-3-[2-fluoro-4-(piperidin-1-yl)phenyl]-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile
Comparison:
- Structural Differences: The primary differences lie in the substituents on the phenyl ring and the type of heterocyclic ring attached. These variations can significantly impact the compound’s chemical and biological properties.
- Unique Features: The presence of the fluoro-substituted phenyl group and the pyrrolidine ring in (2Z)-3-[2-fluoro-4-(pyrrolidin-1-yl)phenyl]-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(Z)-3-(2-fluoro-4-pyrrolidin-1-ylphenyl)-2-(6-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O/c1-27-17-6-7-19-20(12-17)25-21(24-19)15(13-23)10-14-4-5-16(11-18(14)22)26-8-2-3-9-26/h4-7,10-12H,2-3,8-9H2,1H3,(H,24,25)/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYAVSRBPXMGWJC-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)C(=CC3=C(C=C(C=C3)N4CCCC4)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=C(C=C(C=C3)N4CCCC4)F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{2-[1-(4-fluorobenzyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]-2-oxoethyl}-1,3-oxazolidin-2-one](/img/structure/B5288106.png)
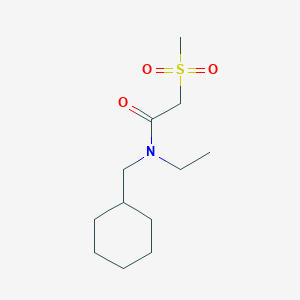
![N-[(5-methyl-2-pyrazinyl)methyl]-2-(3-morpholinyl)acetamide hydrochloride](/img/structure/B5288119.png)
![3-[(4-chlorobenzoyl)amino]phenyl acetate](/img/structure/B5288123.png)
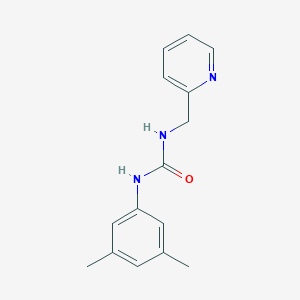
![4-[[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methyl]phenol](/img/structure/B5288159.png)
![N-[rel-(1R,3R)-3-aminocyclopentyl]-1-(2-hydroxyethyl)-1H-benzimidazole-5-carboxamide dihydrochloride](/img/structure/B5288162.png)
![3-(5-bromofuran-2-yl)-5-[(E)-2-phenylethenyl]-1,2,4-oxadiazole](/img/structure/B5288169.png)
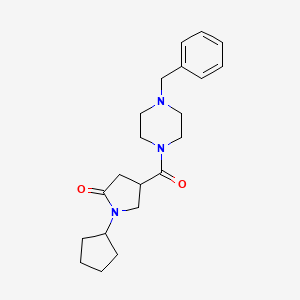
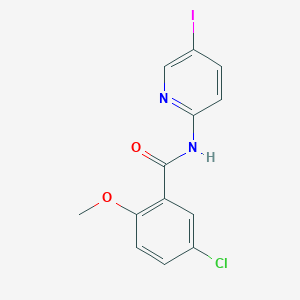
![2-amino-4-[1-(2-methylphenyl)-1H-pyrazol-4-yl]-6-(1H-pyrrol-3-yl)nicotinonitrile](/img/structure/B5288183.png)
![(4-{3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}-4-oxobutyl)amine dihydrochloride](/img/structure/B5288184.png)
![4-chloro-2-[3-(2-fluorophenyl)acryloyl]phenyl 2-thiophenecarboxylate](/img/structure/B5288191.png)
